
1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a methylsulfonyl group attached to the quinoline ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of quinoline derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The methylsulfonyl group participates in nucleophilic displacement reactions under basic conditions:
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Reaction with amines : Methanesulfonamide reacts with Morita–Baylis–Hillman (MBH) acetates derived from this compound to form tertiary dihydroquinolines .
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Outcome : High regioselectivity for 1,2-dihydroquinoline derivatives (70–90% yields) .
Knoevenagel Condensation and Aza-Michael Addition
The ketone moiety undergoes condensation with aldehydes, followed by intramolecular cyclization:
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Reagents : Alkyl/aryl aldehydes, piperidine acetate catalyst .
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Mechanism :
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Products : 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (Table 1) .
Table 1: Representative 3-Methylidene Derivatives
R₁ (Position 6) | R₂ (Position 7) | Yield (%) | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|
H | H | 78 | 1.2 (HL-60) |
Cl | H | 82 | 0.9 (MCF-7) |
Br | OCH₃ | 65 | 1.5 (A549) |
Halogenation at C-3
Regioselective halogenation occurs under mild conditions:
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Iodination : I₂ in MeOH under reflux produces 3-iodo derivatives .
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Bromination : Pyridinium perbromide in glacial acetic acid yields 3-bromo analogs .
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Stereochemistry : Exclusive formation of 2,3-trans diastereomers (confirmed by X-ray crystallography) .
Key Data :
Cycloaddition and Ring Expansion
The dihydroquinoline core participates in cycloaddition reactions:
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Diels-Alder Reactivity : The conjugated enone system reacts with dienes to form polycyclic structures .
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Conditions : Thermal activation (150–200°C) or Lewis acid catalysis .
Biological Interaction-Based Reactions
The compound undergoes target-specific modifications in biological systems:
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Apoptosis Induction : Generates reactive oxygen species (ROS) in cancer cells, leading to DNA intercalation.
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Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR-2).
Stability and Degradation Pathways
Scientific Research Applications
Scientific Research Applications
The primary applications of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one and its derivatives lie in the realm of scientific research, specifically in the synthesis of novel compounds with potential biological activities . These applications can be further broken down:
1. Anticancer Research:
- Cytotoxic Activity: Derivatives of quinolinones, including this compound, have demonstrated high cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) . For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one has shown significant cytotoxicity towards HL-60 cells, exceeding that for normal HUVEC cells by more than fivefold .
- Mechanism of Action: Studies suggest that these compounds can inhibit cell proliferation, induce DNA damage, and promote apoptosis in cancer cells .
2. Antimicrobial Research:
- Antibacterial Activity: Novel N-methylsulfonyl-indole derivatives, related to this compound, have shown selective antibacterial activity against Gram-negative bacteria like Salmonella enterica and E. coli .
3. Synthesis of Triazole Derivatives:
- 1,2,3-Triazole Systems: 1,2,3-triazoles, synthesized using various methods including those involving this compound derivatives, have shown significant biological relevance . These triazole systems are created through both metal-free and metal-catalyzed approaches, offering opportunities for incorporating this moiety into biologically relevant compounds .
- Antifungal Activities: Some triazole derivatives have demonstrated strong antifungal activities against A. fumigatus and C. albicans .
- Antitubercular Activity: Certain annulated 1,2,4-triazole systems have exhibited antitubercular potency and cytotoxicity toward HCT116 human cells .
4. Synthesis of Methylenebis(4-hydroxyquinolin-2(1H)-ones):
- ** ضدSARS-CoV-2 Inhibitors:** Derivatives of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized and investigated as potential inhibitors of SARS-CoV-2 . Molecular docking calculations suggest that these compounds possess good binding affinity to the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
Data Tables
Due to the limitations of direct data tables in the provided search results, a representative example based on the research can be inferred:
Table 1: Cytotoxic Effects of Quinolinone Derivatives
Compound | Cell Line | Cytotoxic Effect |
---|---|---|
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | High |
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HUVEC | Low |
Synthesized pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | No inhibition |
Authoritative Insights
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one: Unique due to the presence of the methylsulfonyl group.
Quinoline: Lacks the methylsulfonyl group, leading to different chemical and biological properties.
Dihydroquinoline: Similar structure but without the sulfonyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the quinolinone ring and the introduction of the methylsulfonyl group. Various synthetic methods have been explored in the literature, with modifications aimed at enhancing yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of 2,3-dihydroquinolin-4(1H)-ones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that several synthesized analogs showed high cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines with IC50 values often below 1 µM .
Table 1: Cytotoxic Activity of Selected Analogues
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | <0.3 |
3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | <1 |
3-Carboxyl-4(1H)-quinolone derivatives | NALM-6 | <0.5 |
The structure–activity relationship (SAR) studies indicate that compounds with specific substituents in positions 1, 2, and 6 of the quinolinone ring significantly influence their cytotoxic potency. Notably, alkyl substituents at position 2 yielded more potent compounds compared to aryl substituents .
The mechanism by which these compounds exert their cytotoxic effects includes the induction of apoptosis and DNA damage in cancer cells. For example, the most potent analogs were shown to inhibit cell proliferation and induce significant DNA fragmentation in HL-60 cells . Additionally, some studies suggest that these compounds may interact with multidrug resistance proteins like ABCB1, potentially overcoming resistance mechanisms in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:
- HL-60 Cell Line Study : A series of synthesized compounds were evaluated for their cytotoxicity against HL-60 cells. The most effective compound demonstrated an IC50 value below 0.3 µM and was further investigated for its ability to induce apoptosis through caspase activation .
- MCF-7 Cell Line Study : In another study focusing on breast cancer models, compounds displayed selective toxicity towards MCF-7 cells while sparing normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .
Q & A
Q. What are the most effective synthetic routes for 1-(Methylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via cyclization of substituted 2′-aminochalcones using acid/base catalysis or transition-metal catalysts. Key methods include:
- Microwave-assisted synthesis : Irradiation with InCl₃ as a catalyst under microwave conditions (360 W, 5 min) achieves 63% yield, reducing reaction time compared to conventional heating .
- Pyrrolidine catalysis : Aqueous-phase cyclization of 2-aminoacetophenone derivatives with aldehydes, offering greener alternatives to organic solvents .
- Silica gel-supported reagents : Used to minimize by-product formation and improve purity during cyclization .
Optimization involves adjusting catalyst loading (e.g., 20 mol% InCl₃), solvent choice (CH₂Cl₂/di-isopropylether for crystallization), and temperature control .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?
Basic Research Question
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methylsulfonyl groups exhibit characteristic δ ~3.0–3.5 ppm (¹H) and ~40–45 ppm (¹³C) .
- IR : Sulfonyl stretches appear at ~1150–1300 cm⁻¹, while carbonyl (C=O) signals are ~1650–1750 cm⁻¹ .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies showing dihedral angles between fused rings (e.g., 57.84° between quinolyl and benzene rings) .
Discrepancies in δ values across studies (e.g., due to solvent effects) are resolved by cross-referencing coupling constants and comparing with crystallographic data .
Q. What methodologies evaluate the anticancer potential of this compound?
Advanced Research Question
- In vitro cytotoxicity assays : Compounds like 3-methylidene-1-sulfonyl derivatives are tested against cancer cell lines (e.g., pediatric solid tumors) using MTT or SRB assays .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 4-chlorophenyl or methoxyphenyl groups) enhances activity. For example, 5k (6,7-dimethoxy-3-methylidene-2-phenyl derivative) shows IC₅₀ values <10 µM in certain models .
- Molecular docking : Predicts interactions with targets like EGFR or tubulin, validated by comparing computational binding energies with experimental IC₅₀ values .
Q. How do reaction mechanisms explain by-product formation during synthesis?
Advanced Research Question
By-products arise from competing pathways:
- Isomerization : Acid-catalyzed reactions may yield regioisomers via keto-enol tautomerization, detectable by HPLC (retention times: 32.2 vs. 38.6 min for major/minor isomers) .
- Radical intermediates : In Co-catalyzed diene cyclizations, radical recombination can form undesired dimeric structures, mitigated by optimizing radical initiator concentrations .
Mechanistic studies use deuterium labeling or trapping agents (e.g., TEMPO) to identify intermediates .
Q. What role do substituents play in modulating biological activity?
Advanced Research Question
- Electron-withdrawing groups : Methylsulfonyl enhances electrophilicity, improving interactions with cellular targets like kinases .
- Methoxy substitutions : 6,7-Dimethoxy derivatives (e.g., 5i) increase lipophilicity, enhancing membrane permeability .
- Steric effects : Bulky groups (e.g., naphthalen-2-yl) may hinder binding to certain receptors, requiring molecular dynamics simulations to optimize steric tolerance .
Q. How can green chemistry principles be applied to synthesize this compound?
Basic Research Question
- Aqueous-phase synthesis : Pyrrolidine-catalyzed cyclization in water reduces solvent toxicity .
- Microwave irradiation : Lowers energy consumption by 50% compared to reflux methods .
- Recyclable catalysts : Silica-supported InCl₃ can be reused for 3–5 cycles without significant yield loss .
Q. What crystallographic insights inform conformational analysis?
Advanced Research Question
X-ray studies reveal:
- Non-planar rings : The dihydroquinolinone core adopts a boat conformation, with dihedral angles up to 43.24° between aromatic systems .
- Intermolecular interactions : N–H⋯N hydrogen bonds form centrosymmetric dimers, while π-π stacking (centroid distance: 3.94 Å) stabilizes crystal packing .
These features guide drug design by predicting solubility and crystal polymorphism .
Q. How are computational models used to predict bioactivity?
Advanced Research Question
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values from high-throughput screens .
- Machine learning : Trains on datasets from pediatric tumor assays to predict efficacy based on molecular descriptors (e.g., logP, polar surface area) .
Q. What strategies address low yields in large-scale synthesis?
Advanced Research Question
- Flow chemistry : Continuous processing minimizes side reactions and improves heat transfer .
- Catalyst screening : Transition metals (Ni, Co) enhance dihydroquinolinone formation in hydrocyanation or radical cyclization reactions .
- Purification protocols : Column chromatography with gradient elution (hexane/EtOAc) isolates the target compound from by-products .
Q. How do researchers validate target engagement in biological studies?
Advanced Research Question
- Biophysical assays : Surface plasmon resonance (SPR) measures binding affinity to targets like MOR or EGFR .
- Gene knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., tubulin) confirms mechanism of action .
- Metabolic profiling : LC-MS tracks metabolite formation in cell lysates to assess stability and off-target effects .
Properties
Molecular Formula |
C10H11NO3S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-methylsulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
InChI Key |
GVNISXXJWMOPIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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